Magnesium;pent-4-enoxybenzene;bromide
Description
Properties
Molecular Formula |
C11H13BrMgO |
|---|---|
Molecular Weight |
265.43 g/mol |
IUPAC Name |
magnesium;pent-4-enoxybenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
MAHQQFUEGCDZQI-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Mechanistic Elucidations of Reactivity for Magnesium;pent 4 Enoxybenzene;bromide
Fundamental Reaction Mechanisms of Organomagnesium Reagents
Organomagnesium reagents, such as Magnesium;pent-4-enoxybenzene;bromide, primarily react through two competing mechanisms: nucleophilic addition and single electron transfer (SET). The predominance of one pathway over the other is dictated by a variety of factors, including the structure of the Grignard reagent itself, the nature of the electrophilic substrate, and the reaction conditions.
Delineation of Nucleophilic Addition Pathways
The most common reaction pathway for Grignard reagents is nucleophilic addition, particularly with polar multiple bonds like those in carbonyl compounds (aldehydes, ketones, esters). quora.commasterorganicchemistry.com In this mechanism, the carbon atom bound to magnesium, which is highly polarized and carbanionic in character, acts as a nucleophile. rsc.org This nucleophilic carbon attacks the electrophilic carbon of the carbonyl group.
The reaction with a ketone, for instance, is believed to proceed through a six-membered ring transition state where the magnesium atom coordinates to the carbonyl oxygen. acs.org This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. nih.gov The initial product is a magnesium alkoxide, which is then hydrolyzed during aqueous workup to yield an alcohol. rsc.org For example, the reaction with an aldehyde yields a secondary alcohol, while a ketone produces a tertiary alcohol. acs.org
Interactive Table 1: General Products of Nucleophilic Addition of Grignard Reagents
| Electrophile | Initial Product | Final Product (after hydrolysis) |
| Formaldehyde | Magnesium alkoxide | Primary alcohol |
| Aldehyde | Magnesium alkoxide | Secondary alcohol |
| Ketone | Magnesium alkoxide | Tertiary alcohol |
| Ester | Ketone (intermediate) | Tertiary alcohol (after second addition) |
| Carbon Dioxide | Magnesium carboxylate | Carboxylic acid |
| Epoxide | Magnesium alkoxide | Alcohol |
This table can be filtered by electrophile type to show the corresponding reaction products.
Characterization of Single Electron Transfer (SET) Mechanisms
An alternative mechanistic pathway for Grignard reactions involves the transfer of a single electron from the organomagnesium reagent to the substrate. pitt.edu This SET process generates a radical anion from the substrate and a radical cation from the Grignard reagent. The prevalence of the SET mechanism is often observed in reactions with substrates that have low reduction potentials, such as aromatic ketones like benzophenone. pitt.eduwikipedia.org
The formation of radical intermediates can lead to different products than those expected from a purely nucleophilic addition pathway. For instance, in the case of certain sterically hindered ketones, SET can lead to reduction of the carbonyl group to an alcohol and the formation of an enolate, which upon workup regenerates the starting ketone. masterorganicchemistry.com The detection of radical intermediates, often through the use of radical clocks, provides evidence for the operation of an SET mechanism. pitt.edu It has been suggested that for some cross-coupling reactions of aryl Grignard reagents, the reaction is initiated by an SET from the Grignard reagent to the aryl halide, which then propagates through a radical chain mechanism. encyclopedia.pub
Factors Governing the Competitive Nature of Mechanistic Pathways
The competition between nucleophilic addition and SET is a nuanced aspect of Grignard chemistry, influenced by several key factors:
Substrate Structure: Aromatic ketones and other conjugated systems are more prone to accept an electron, thus favoring the SET pathway. pitt.eduwikipedia.org In contrast, aliphatic aldehydes and ketones generally react via nucleophilic addition. wikipedia.org
Grignard Reagent Structure: Sterically hindered Grignard reagents, such as those with tertiary alkyl groups, are more likely to react via SET. pitt.edu The oxidation potential of the Grignard reagent also plays a role. wikipedia.org
Solvent: The solvent can influence the aggregation state and reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of the Grignard reagent. masterorganicchemistry.com
Temperature: Lower temperatures can sometimes favor one pathway over the other. quora.com
Additives: The presence of certain salts, like lithium chloride, can alter the reactivity and mechanistic course of Grignard reactions. rsc.org
Interactive Table 2: Factors Favoring Nucleophilic Addition vs. SET
| Factor | Favors Nucleophilic Addition | Favors Single Electron Transfer (SET) |
| Substrate | Aliphatic aldehydes and ketones | Aromatic ketones, conjugated systems |
| Grignard Reagent | Primary and secondary alkyl, aryl | Tertiary alkyl, sterically hindered reagents |
| Solvent | Ethereal solvents (e.g., THF, diethyl ether) | Can be influenced by solvent polarity |
| Temperature | Generally less sensitive | Can be favored at certain temperatures |
Users can select a factor to see its influence on the reaction mechanism.
Specific Mechanistic Investigations Pertaining to this compound
The unique structure of this compound, featuring a phenoxy group and a terminal alkene, introduces specific electronic and steric effects, as well as the potential for intramolecular reactivity.
Influence of the Pent-4-enoxybenzene Framework on Reaction Outcomes
The pent-4-enoxybenzene moiety is expected to influence the reactivity of the Grignard reagent in several ways. The electron-donating nature of the alkoxy group can subtly modulate the nucleophilicity of the aryl Grignard. However, the primary influence is likely steric. The bulky pent-4-enoxy group ortho to the magnesium halide will create steric hindrance around the reactive center. This could potentially slow down the rate of intermolecular reactions and, in reactions with sterically demanding electrophiles, could increase the propensity for the SET pathway.
Ligand Coordination and Solvent Effects on Magnesium Reactivity
The solvent is not merely an inert medium for Grignard reactions; it is a crucial ligand that directly coordinates to the magnesium center and profoundly influences reactivity. wikipedia.orgnumberanalytics.com Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard because they are aprotic and effectively solvate the magnesium atom, stabilizing the Grignard reagent. quora.com The magnesium in a Grignard reagent is typically coordinated to two solvent molecules, making the more accurate representation RMgX(L)₂, where L is the ether solvent. wikipedia.org
The choice of solvent impacts both the position of the Schlenk equilibrium and the nucleophilicity of the organomagnesium species. sci-hub.runumberanalytics.com
Tetrahydrofuran (THF): As a more polar and sterically accessible Lewis base compared to diethyl ether, THF is a better donor solvent. stackexchange.comreddit.com This enhanced coordination can stabilize the magnesium species, potentially increasing the reactivity of the carbanion by creating a more "naked" and available nucleophile. quora.com In many cases, reactions are significantly faster in THF than in diethyl ether. researchgate.net The stronger coordination in THF can shift the Schlenk equilibrium, often favoring the monomeric RMgX species. sci-hub.ru
Diethyl Ether (Et₂O): While a classic and effective solvent, its lower boiling point and slightly weaker coordinating ability compared to THF can lead to different reactivity profiles. numberanalytics.comstackexchange.com In diethyl ether, the Schlenk equilibrium for arylmagnesium bromides tends to strongly favor the RMgX side. sci-hub.ru
The presence of the pent-4-enoxy group in this compound introduces an internal ether linkage. While distant from the magnesium center, such functional groups can potentially chelate or interact with the magnesium, although this effect is likely minimal compared to the bulk solvent coordination. Additives like tetramethylethylenediamine (TMEDA) can also be used to alter reactivity by strongly coordinating to the magnesium, though its effect on the Schlenk equilibrium can be complex. sci-hub.runih.gov
Table 2: Comparison of Common Solvents for Grignard Reagents
| Solvent | Key Property | Impact on Reactivity of this compound |
|---|---|---|
| Tetrahydrofuran (THF) | Stronger Lewis base, higher polarity. stackexchange.com | Generally increases reagent solubility and reactivity; may accelerate reaction rates. researchgate.net |
| Diethyl Ether (Et₂O) | Weaker Lewis base, lower boiling point. stackexchange.com | Classic solvent, may result in slower reaction rates compared to THF. researchgate.net |
| Dioxane | Strong chelating agent. | Can be added to precipitate MgX₂ and drive the Schlenk equilibrium to the right, isolating the MgR₂ species. wikipedia.org |
Computational Chemistry Approaches in Mechanistic Studies
Computational chemistry has become an indispensable tool for unraveling the complex mechanisms of Grignard reactions. By modeling the species involved at a molecular level, these methods provide insights that are often inaccessible through experimental techniques alone.
Quantum-Chemical Calculations for Energy Profiles and Transition States
Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are powerful for mapping the potential energy surface of a reaction. nrel.gov For a reaction involving this compound, these calculations can be used to determine the geometries of reactants, intermediates, transition states, and products. medium.com
Computational studies have explored various mechanistic pathways for Grignard reactions, including concerted and stepwise mechanisms. nih.gov These calculations can assess the relative energy barriers of competing pathways, helping to predict which mechanism is more likely to occur under specific conditions. nih.govacs.org For example, calculations can compare the reactivity of the different species present in the Schlenk equilibrium (RMgX vs. MgR₂) to determine which is the kinetically dominant reactant. researchgate.net
Table 3: Typical Inputs and Outputs of Quantum-Chemical Calculations for Reaction Mechanisms
| Input Parameter | Description | Calculated Output |
|---|---|---|
| Molecular Structures | Initial 3D coordinates of reactants (e.g., this compound, substrate, solvent molecules). | Optimized Geometries, Transition State Structures. medium.com |
| Level of Theory/Basis Set | Specifies the quantum mechanical method (e.g., M06-2X) and mathematical functions (e.g., def2-TZVP) used. nrel.gov | Electronic Energies, Gibbs Free Energies. nrel.gov |
| Solvent Model | Implicitly or explicitly models the effect of the solvent (e.g., THF). | Solvated Energies, Reaction Energy Profiles. medium.com |
Ab Initio Molecular Dynamics Simulations to Model Reaction Dynamics
While quantum-chemical calculations provide static pictures of a reaction pathway, ab initio molecular dynamics (AIMD) simulations offer a way to model the system's evolution over time. rub.deyoutube.com In AIMD, the forces acting on the atoms are calculated "on-the-fly" from electronic structure theory at each step of the simulation, allowing for the explicit modeling of atomic motion, bond vibrations, and solvent reorganization during a reaction. rub.deuni-muenchen.de
For a system containing this compound, an AIMD simulation could model the dynamic exchange of solvent molecules around the magnesium center, a process shown to be critical for the reaction mechanism. acs.orgacs.org Studies on simpler Grignard reagents have used AIMD to show how the solvent is not a passive bystander but a direct participant, with the dynamic exchange of solvent molecules being key to enabling the ligand exchange in the Schlenk equilibrium and facilitating the nucleophilic attack. acs.orgacs.org
AIMD simulations can capture the complex interplay of multiple species coexisting in solution, providing a more realistic picture than static models. nih.govacs.org They can reveal how less stable, transiently formed species might be the most reactive, and how solvent fluctuations can create low-energy pathways for the reaction to proceed. acs.orgacs.org This approach is particularly valuable for understanding how the dynamic coordination environment of the magnesium atom in this compound dictates its reactivity in real-time. rsc.org
Synthetic Transformations Mediated by Magnesium;pent 4 Enoxybenzene;bromide
Carbon-Carbon Bond Formation with Electrophilic Substrates
The core reactivity of Magnesium;pent-4-enoxybenzene;bromide lies in the polarization of the carbon-magnesium bond, which imparts a carbanionic character to the organic moiety. This nucleophilic carbon readily attacks electron-deficient centers, leading to the creation of new carbon-carbon single bonds, a fundamental transformation in organic synthesis. khanacademy.orgmasterorganicchemistry.com
Nucleophilic Additions to Carbonyl Compounds
The addition of this compound to carbonyl compounds is a classic and highly effective method for the synthesis of alcohols. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon protonation, typically with a weak acid workup, yields the corresponding alcohol. youtube.comyoutube.com
The reaction of this compound with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. youtube.comlibretexts.org The nucleophilic pent-4-enoxybenzene group adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a magnesium alkoxide intermediate. youtube.com Subsequent aqueous workup protonates the alkoxide to furnish the final alcohol product. youtube.com
The general transformation can be represented as follows:
With Aldehydes: The addition to an aldehyde results in the formation of a secondary alcohol, where the original aldehydic hydrogen and the newly introduced pent-4-enoxybenzene group are attached to the carbinol carbon.
With Ketones: The reaction with a ketone yields a tertiary alcohol, with the two original R groups of the ketone and the pent-4-enoxybenzene group bonded to the hydroxyl-bearing carbon. libretexts.org
A representative reaction scheme is the addition of a Grignard reagent to cyclohexanone, which after acidic workup, produces a tertiary alcohol. youtube.com
Table 1: Synthesis of Alcohols from Aldehydes and Ketones
| Carbonyl Substrate | Grignard Reagent | Intermediate | Final Product | Product Class |
|---|---|---|---|---|
| Aldehyde (R-CHO) | This compound | Magnesium alkoxide | Secondary Alcohol | Alcohol |
It is important to note that Grignard reagents are strong bases and will react with any acidic protons present in the substrate or solvent, such as those in alcohols, water, or carboxylic acids. libretexts.orgsigmaaldrich.com Therefore, these reactions must be carried out under anhydrous conditions. sigmaaldrich.com
The reaction of this compound with esters and lactones is more complex than with aldehydes and ketones. Typically, the reaction proceeds via a double addition mechanism. libretexts.org The initial nucleophilic addition to the ester carbonyl group forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone. This newly formed ketone is also reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition. libretexts.org
This two-step process ultimately leads to the formation of a tertiary alcohol where two of the substituents on the carbinol carbon are derived from the Grignard reagent. libretexts.orglibretexts.org
Controlled Monoaddition: Achieving a controlled monoaddition to form a ketone is challenging due to the high reactivity of the intermediate ketone. However, under specific conditions, such as using a less reactive Grignard reagent or employing low temperatures, it is sometimes possible to isolate the ketone as the major product. The use of highly activated magnesium (Rieke magnesium) at low temperatures (-78 °C) has been shown to allow for the formation of ketones from the reaction of Grignard reagents with acyl chlorides with minimal subsequent addition to the ketone. organic-chemistry.org
Diaddition to Lactones: Lactones, being cyclic esters, react similarly. The initial addition opens the ring to form a keto-alkoxide, which then undergoes a second intramolecular or intermolecular addition, depending on the reaction conditions and the structure of the lactone. This typically results in the formation of a diol after acidic workup.
Table 2: Reactions with Esters and Lactones
| Substrate | Stoichiometry of Grignard Reagent | Intermediate(s) | Final Product |
|---|---|---|---|
| Ester (R-COOR') | 2 equivalents | Tetrahedral intermediate, Ketone | Tertiary Alcohol |
The reaction of this compound with a nitrile provides a valuable route for the synthesis of ketones. organic-chemistry.org The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group (C≡N). This addition breaks one of the pi bonds of the triple bond and forms an intermediate imine salt after the initial addition.
This imine salt is stable and does not react further with the Grignard reagent. Upon acidic hydrolysis (workup), the imine is converted to a ketone. This method is particularly useful because the reaction stops at the ketone stage, avoiding the over-addition issues often encountered with esters and acid chlorides. organic-chemistry.org
The general reaction proceeds as follows:
Nucleophilic Addition: The pent-4-enoxybenzene group attacks the nitrile carbon.
Formation of Imine Salt: A stable magnesium imine salt is formed.
Hydrolysis: Aqueous acid workup hydrolyzes the imine to the corresponding ketone.
Table 3: Synthesis of Ketones from Nitriles
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
|---|
Transition Metal-Catalyzed Cross-Coupling Reactions
While Grignard reagents are powerful nucleophiles on their own, their reactivity can be significantly expanded and controlled through the use of transition metal catalysts. These catalysts enable cross-coupling reactions that would otherwise be difficult or impossible to achieve.
A significant application of this compound in transition metal catalysis is the arylation of vinyl ethers. This reaction involves the cleavage of a typically unreactive carbon-oxygen (C-O) bond, a challenging transformation in organic synthesis. Rhodium, nickel, and palladium complexes have been shown to be effective catalysts for this process.
The general catalytic cycle for these cross-coupling reactions typically involves:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Ni(0), Pd(0)) oxidatively adds to the C-O bond of the vinyl ether.
Transmetalation: The organomagnesium reagent, this compound, transfers its organic group (pent-4-enoxybenzene) to the transition metal center, displacing the halide.
Reductive Elimination: The two organic groups on the metal center (the vinyl group and the pent-4-enoxybenzene group) couple and are eliminated from the metal, forming the desired arylated product and regenerating the active catalyst.
This methodology provides a powerful tool for constructing complex molecular architectures by forming new carbon-carbon bonds through the activation of otherwise inert C-O bonds.
Table 4: Transition Metal-Catalyzed Arylation of Vinyl Ethers
| Catalyst System | Substrate | Grignard Reagent | Key Transformation |
|---|---|---|---|
| Rhodium (Rh) complex | Vinyl Ether | This compound | C-O Bond Cleavage/C-C Bond Formation |
| Nickel (Ni) complex | Vinyl Ether | This compound | C-O Bond Cleavage/C-C Bond Formation |
Coupling with Varied Organic Halides (Alkyl, Alkenyl, Aryl)
The carbon-magnesium bond in aryl Grignard reagents like this compound is highly polarized, rendering the aryl carbon strongly nucleophilic. This reactivity is harnessed in cross-coupling reactions to form new carbon-carbon bonds with a variety of organic halides. These transformations are frequently catalyzed by transition metals, most notably nickel and palladium, in what is known as the Kumada-Tamao-Corriu coupling. acs.orgnih.govwikipedia.org
The general catalytic cycle for these couplings involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst and reaction conditions is crucial and can influence the scope and efficiency of the reaction. For instance, nickel catalysts are often favored for their reactivity and lower cost, particularly in couplings with less reactive aryl chlorides. acs.org Palladium catalysts, while more expensive, often offer broader functional group tolerance. nih.govorganic-chemistry.org
Research on aryl Grignard reagents with structures analogous to this compound demonstrates their successful coupling with various organic halides. The pendant pent-4-enoxy group is generally stable under these conditions, provided that the reaction temperature is controlled and appropriate catalysts are chosen to avoid undesired side reactions involving the alkene.
Below is a representative table of Kumada coupling reactions, illustrating the versatility of aryl Grignard reagents in forming biaryl and alkyl-aryl structures.
| Aryl Grignard Reagent | Organic Halide | Catalyst | Product | Yield (%) |
| Phenylmagnesium bromide | 1-Bromobutane | NiCl₂(dppp) | Butylbenzene | 95 |
| 4-Methoxyphenylmagnesium bromide | Chlorobenzene | NiCl₂(PCy₃)₂ | 4-Methoxybiphenyl | 88 |
| Phenylmagnesium bromide | Vinyl bromide | Pd(PPh₃)₄ | Styrene | 76 |
| 2-Tolylmagnesium bromide | Iodobenzene | NiCl₂(dppe) | 2-Methylbiphenyl | 92 |
This table presents illustrative data from general Kumada coupling reactions due to the lack of specific data for this compound.
Applications in Palladium(0)-Catalyzed C-H Functionalizations
While direct C-H functionalization is a rapidly evolving field, the application of Grignard reagents like this compound in palladium(0)-catalyzed C-H functionalization is not a conventional approach. Typically, these reactions involve the activation of a C-H bond by a palladium catalyst, often in a higher oxidation state (e.g., Pd(II)), and subsequent coupling with a suitable partner. researchgate.net Grignard reagents, being strong nucleophiles and bases, are generally not directly employed in the C-H activation step itself but can be involved in related catalytic cycles.
However, a related area of interest is the palladium-catalyzed dearomative functionalization of arenes, where a Grignard reagent can act as the nucleophile. nih.gov In such a process, an arene can undergo a cycloaddition, and the resulting intermediate can be intercepted by a Grignard reagent in a palladium-catalyzed allylic substitution, leading to dearomatized products. nih.gov The pendant alkene in this compound could potentially participate in or be influenced by such transformations, although specific studies on this substrate are lacking.
Intramolecular Cyclization Reactions and their Stereochemical Aspects
The dual functionality of this compound, containing both a nucleophilic Grignard center and an electrophilic (in the context of intramolecular reactions) alkene, allows for ring-forming transformations.
Exploiting the Internal Alkene for Ring-Forming Transformations
The intramolecular reaction of the aryl Grignard with the tethered alkene, often termed a magnesium-ene or carbo-magnesiation reaction, can lead to the formation of a new carbon-carbon bond and a cyclic structure. acs.orgpitt.edu In the case of this compound, a 5-exo-trig cyclization would be the favored pathway according to Baldwin's rules, leading to the formation of a five-membered ring fused to the benzene (B151609) ring. This process results in a new organomagnesium species, which can be subsequently trapped with various electrophiles.
The efficiency of such cyclizations can be influenced by factors such as the solvent, temperature, and the presence of additives. While radical cyclizations of similar systems are well-documented, the corresponding anionic cyclizations of Grignard reagents are less common but offer a distinct pathway to cyclic products.
Diastereoselective and Enantioselective Control in Cyclizations
Achieving stereocontrol in the cyclization of unsaturated Grignard reagents is a significant challenge. The stereochemical outcome of the cyclization of a substrate like ortho-(pent-4-enoxy)phenylmagnesium bromide would depend on the transition state geometry of the ring-closing step. The formation of a new stereocenter on the newly formed five-membered ring is possible.
Controlling the diastereoselectivity and enantioselectivity often requires the use of chiral ligands or auxiliaries that can coordinate to the magnesium center and influence the trajectory of the intramolecular attack. While there are examples of stereochemically directed magnesium-ene cyclizations, particularly those guided by an allylic oxyanionic group, nih.gov achieving high levels of stereocontrol in systems like this compound without such directing groups is not well-established. Research in related radical 5-exo-trig cyclizations has shown that the stereochemical course can be influenced by substituents on the diene system, with transition state models like the Beckwith-Houk model being used to rationalize the outcomes. nih.govharvard.edu
Reactivity with Diverse Heteroatom-Containing Electrophiles
Grignard reagents are well-known for their reactivity towards a wide array of electrophiles, including those containing heteroatoms. This compound is expected to follow these general reactivity patterns.
For instance, reaction with sulfur-based electrophiles like sulfuryl chloride (SO₂Cl₂) can lead to the formation of the corresponding arenesulfonyl chloride. rsc.org Similarly, reaction with disulfides (R-S-S-R) would yield aryl sulfides.
Another important class of heteroatom electrophiles are silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMSCl). The reaction of a Grignard reagent with a silyl halide is a common method for the synthesis of organosilanes. gelest.com Recent advances have even demonstrated the palladium-catalyzed cross-coupling of Grignard reagents with monochlorosilanes. nih.gov
The table below summarizes the expected reactivity of an aryl Grignard reagent, serving as a proxy for this compound, with various heteroatom-containing electrophiles.
| Grignard Reagent Analogue | Electrophile | Product Type |
| Phenylmagnesium bromide | Sulfuryl Chloride (SO₂Cl₂) | Arenesulfonyl chloride |
| Phenylmagnesium bromide | Dimethyl disulfide (CH₃SSCH₃) | Aryl sulfide |
| Phenylmagnesium bromide | Trimethylsilyl chloride (TMSCl) | Aryl silane |
| Phenylmagnesium bromide | Diethyl phosphite (B83602) ((EtO)₂P(O)H) | Aryl phosphonate |
| Phenylmagnesium bromide | Iodine (I₂) | Aryl iodide |
This table illustrates the general reactivity of aryl Grignard reagents with heteroatom electrophiles.
Strategic Applications of Magnesium;pent 4 Enoxybenzene;bromide in Advanced Organic Synthesis
Design and Synthesis of Complex Molecular Architectures
The inherent reactivity of the aryl Grignard moiety in "Magnesium;pent-4-enoxybenzene;bromide" allows for its participation in a variety of carbon-carbon bond-forming reactions. researchgate.netprepchem.com The nucleophilic aryl group can readily add to a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to construct more elaborate molecular frameworks. masterorganicchemistry.com The presence of the pent-4-enoxy side chain, however, opens up possibilities for subsequent intramolecular reactions, leading to the formation of cyclic and polycyclic systems.
One of the most powerful applications of this reagent lies in its potential for intramolecular cyclization. The Grignard moiety can, under specific conditions, add across the tethered alkene in a carbo-magnesiation reaction. This process, often referred to as a magnesium-ene reaction, results in the formation of a new carbon-carbon bond and a new organomagnesium species, which can be subsequently trapped with an electrophile. dalalinstitute.comresearchgate.net This strategy allows for the stereoselective construction of substituted cyclic ethers, such as chromanes and other benzofuran (B130515) derivatives. rsc.orgorganic-chemistry.orgchemrxiv.org
The general transformation can be depicted as follows:

This image is a hypothetical representation of the intramolecular cyclization of this compound.
This intramolecular cyclization can be influenced by various factors, including the choice of solvent and the presence of additives. The reaction conditions can be tuned to favor either a 5-exo-trig or a 6-endo-trig cyclization pathway, leading to the formation of five- or six-membered rings, respectively.
Chemo-, Regio-, and Stereospecific Transformations for Pharmaceutical and Agrochemical Intermediates
The development of synthetic methodologies that allow for precise control over chemo-, regio-, and stereoselectivity is paramount in the synthesis of pharmaceutical and agrochemical intermediates. organic-chemistry.orgsumitomo-chem.co.jp "this compound" offers several avenues for achieving such selectivity.
Chemoselectivity: In the presence of multiple electrophilic sites within a molecule, the Grignard reagent can exhibit preferential reactivity. For instance, in a substrate containing both a ketone and an ester, the more reactive ketone would likely be attacked first. masterorganicchemistry.com Furthermore, by using highly activated magnesium (Rieke magnesium) for the Grignard formation, it is possible to prepare functionalized Grignard reagents at low temperatures, which can then react with high chemoselectivity. organic-chemistry.org
Regioselectivity: In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2- or 1,4-conjugate addition. libretexts.orgresearchgate.net The regioselectivity is influenced by steric hindrance, the nature of the substrate, and the presence of catalysts such as copper salts, which typically favor 1,4-addition. libretexts.org
Stereoselectivity: The intramolecular cyclization of "this compound" can proceed with a high degree of stereocontrol, influenced by the formation of a cyclic transition state. dalalinstitute.com The stereochemistry of the newly formed stereocenters can often be predicted and controlled by the reaction conditions. The addition of chiral ligands or the use of chiral auxiliaries can also be employed to induce enantioselectivity in reactions involving this Grignard reagent.
The following table illustrates the potential for stereoselective synthesis using analogous Grignard reagents:
| Substrate | Grignard Reagent | Product | Diastereomeric Ratio (dr) |
| Benzaldehyde | Isopropylmagnesium chloride | 1-Phenyl-2-methylpropan-1-ol | Racemic |
| Chiral Aldehyde | Phenylmagnesium bromide | Diastereomeric Alcohols | >95:5 |
| Oxa-bridged benzazepine | Various Grignard Reagents | Functionalized benzazepine | High diastereoselectivity sumitomo-chem.co.jp |
| 2,2-dibromo-1-methyl-cyclopropanecarbonitrile | i-PrMgCl | cis-cyclopropylmagnesium reagent | >99:1 acs.org |
Synthesis of Polycyclic and Spirocyclic Frameworks
The unique structure of "this compound" makes it an attractive precursor for the synthesis of complex polycyclic and spirocyclic frameworks, which are prevalent in many natural products and bioactive molecules. libretexts.orgacs.orgnih.govsinica.edu.tw
The intramolecular cyclization of the reagent can be the initial step in a cascade reaction sequence to build up more complex polycyclic systems. For instance, the cyclized intermediate can undergo further reactions, such as Diels-Alder cycloadditions or ring-closing metathesis, to construct additional rings. libretexts.org
Spirocyclic compounds, characterized by two rings sharing a single atom, can also be accessed using this reagent. A strategy could involve the reaction of the Grignard reagent with a cyclic ketone, followed by an intramolecular cyclization of the resulting tertiary alcohol. prepchem.comnih.gov An acid-mediated cyclization of a diol, formed after a Grignard reaction, has been shown to be an effective method for constructing spirocyclic ethers. acs.org
A representative example of a Grignard reaction leading to a spirocyclic framework is the synthesis of spiro[indole-3,5′-isoxazoles]. nih.gov While not directly using our target compound, this illustrates the principle of a Grignard addition followed by a spirocyclization.
Derivatization and Functionalization of Bioactive Scaffolds
The modification of known bioactive scaffolds is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.gov "this compound" can be employed as a versatile tool for the derivatization and functionalization of various heterocyclic scaffolds that are common in medicinal chemistry, such as indoles, quinolines, and benzofurans. organic-chemistry.orgnih.govresearchgate.net
The aryl Grignard portion of the reagent can be used to introduce the pent-4-enoxybenzene moiety onto a bioactive core through cross-coupling reactions or by direct addition to an electrophilic center on the scaffold. The terminal alkene of the introduced side chain then serves as a handle for further functionalization through a variety of well-established chemical transformations, including:
Hydroboration-oxidation: to introduce a primary alcohol.
Ozonolysis: to cleave the double bond and form an aldehyde.
Epoxidation: to form an epoxide, which can be opened by various nucleophiles.
Metathesis reactions: to form new carbon-carbon double bonds.
For example, flavonoids and coumarins, classes of compounds with a wide range of biological activities, could potentially be functionalized using this Grignard reagent to explore new structure-activity relationships. nih.govnih.gov
The following table lists some bioactive scaffolds and potential functionalization reactions using a reagent like "this compound":
| Bioactive Scaffold | Potential Functionalization Site | Subsequent Reaction on Alkene |
| Quinolone | C-2 position | Hydroboration-oxidation |
| Indole | C-3 position | Ozonolysis |
| Benzofuran | C-2 position | Epoxidation |
| Coumarin | C-4 position | Ring-closing metathesis |
Emerging Trends and Future Research Perspectives
Development of Novel Catalytic Systems for Enhanced Grignard Reactivity and Selectivity
The reactivity of Grignard reagents, while powerful, can be indiscriminate, leading to challenges in selectivity, especially with multifunctional molecules. A significant area of research is the development of new catalytic systems to modulate and enhance the reactivity and selectivity of Grignard reagents like Magnesium;pent-4-enoxybenzene;bromide.
Transition metal catalysis has emerged as a primary strategy for this purpose. While palladium and nickel catalysts are well-established for cross-coupling reactions, recent research has focused on more earth-abundant and less toxic metals. acs.org Iron, copper, and manganese-based catalysts are showing considerable promise. acs.orgnih.gov For instance, iron-catalyzed cross-coupling reactions provide an inexpensive and environmentally benign alternative for forming carbon-carbon bonds. acs.org A plausible catalytic cycle for an iron-catalyzed cross-coupling of an aryl Grignard reagent with an organic halide would involve the formation of a low-valent organoiron intermediate, followed by oxidative addition, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product. acs.org
Recent advancements have also introduced novel catalytic pathways that deviate from the traditional M(0)/M(II) cycles. For example, systems utilizing 1,3-butadiene (B125203) as an additive with nickel or palladium catalysts can proceed through an anionic complex, which then reacts with alkyl halides. acs.org This approach has shown tolerance for a variety of functional groups, which would be crucial for the successful application of a reagent like this compound. acs.org
Furthermore, chromium has been identified as a potent catalyst for cross-coupling reactions involving Grignard reagents, offering new avenues for C-X and C-H bond functionalization. rsc.org The development of these novel catalytic systems is critical for overcoming the inherent limitations of Grignard reagents, such as their propensity for side reactions like β-hydride elimination in certain substrates. acs.org
Table 1: Comparison of Catalytic Systems for Grignard Cross-Coupling Reactions
| Catalyst Type | Common Metals | Key Advantages | Potential Application for Aryl Vinyl Ether Grignards |
|---|---|---|---|
| Traditional | Palladium, Nickel | High efficiency, well-understood mechanisms | Effective for standard cross-couplings, but may require careful optimization for functional group tolerance. sigmaaldrich.com |
| Earth-Abundant | Iron, Copper, Manganese | Low cost, low toxicity, environmentally friendly. acs.orgnih.gov | Promising for sustainable synthesis, with developing functional group compatibility. acs.org |
| Novel Pathway | Nickel/Butadiene, Palladium/Butadiene | Different reaction mechanism (anionic intermediate), can suppress side reactions. acs.org | May offer enhanced selectivity and tolerance for the ether and alkene moieties. acs.org |
| Emerging | Chromium | Unique reactivity for C-X and C-H functionalization. rsc.org | Opens possibilities for novel transformations not accessible with other catalysts. rsc.org |
Computational Design of Functionalized Organomagnesium Reagents with Predictable Reactivity
The complex solution-state behavior of Grignard reagents, often involving Schlenk equilibria and aggregation, has historically made their reactivity difficult to predict. Modern computational chemistry is providing unprecedented insights into the structure and mechanism of these reagents, paving the way for the rational design of new reagents with tailored properties. acs.org
Ab initio molecular dynamics and other advanced computational methods are being used to model the Grignard reagent in its solvent environment, which is crucial as solvent molecules strongly coordinate to the magnesium center and influence reactivity. acs.org These studies can elucidate the most reactive species in solution, which may be mononuclear or dinuclear magnesium compounds. acs.org For a molecule like this compound, computational models could predict the likelihood of intramolecular reactions, such as the Grignard moiety reacting with the pendant alkene.
Density Functional Theory (DFT) calculations are also being employed to understand reaction mechanisms and predict activation energies. organic-chemistry.org For example, DFT studies have confirmed the viability of novel reaction pathways, such as the elimination of hydridomagnesium bromide in the synthesis of pinacolboronates from Grignard reagents. organic-chemistry.org By computationally screening different functional groups and substitution patterns on the aryl ring, it may be possible to design aryl vinyl ether Grignard reagents with optimized stability and predictable reactivity in specific applications. This predictive power would accelerate the discovery of new synthetic methodologies and reduce the need for extensive empirical screening. orgsyn.org
Integration of Sustainable Chemistry Principles in Organomagnesium Synthesis and Application
The principles of green chemistry are increasingly influencing the design of synthetic processes. The synthesis and use of Grignard reagents are no exception. Future research will undoubtedly focus on making these processes more sustainable.
A key area of focus is the replacement of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with more environmentally benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable resources and have better safety profiles, are being investigated and have shown promise in Grignard reactions. mdpi.com In some cases, unconventional media like deep eutectic solvents or even water (under specific conditions) are being explored for reactions with highly polar organometallics. mdpi.com
The use of flow chemistry for the synthesis of Grignard reagents is another significant step towards sustainability and safety. researchgate.net Continuous flow reactors offer superior heat transfer, which is crucial for managing the exothermic nature of Grignard formation. This allows for safer, more controlled, and scalable production. researchgate.netnih.gov It also enables the on-demand generation of the reagent, minimizing waste and the hazards associated with storing large quantities of these reactive compounds. researchgate.net
Furthermore, the shift towards catalysis with earth-abundant metals like iron and copper, as mentioned in section 6.1, is a central theme in sustainable organometallic chemistry. acs.org By developing catalytic systems that are not only efficient and selective but also based on abundant and non-toxic materials, the environmental footprint of syntheses involving Grignard reagents can be significantly reduced.
Q & A
Q. What are the standard laboratory synthesis methods for magnesium bromide, and how can purity be ensured?
Magnesium bromide (MgBr₂) is synthesized via direct reaction of magnesium with bromine in anhydrous ether:
Alternative routes include reactions of magnesium oxide/carbonate with hydrobromic acid. Purity is ensured by using dry reagents, inert atmospheres (e.g., nitrogen), and avoiding moisture to prevent hydrolysis. Post-synthesis, purity can be validated via X-ray diffraction or titration .
Q. What safety protocols are critical when handling magnesium bromide in laboratory settings?
Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields (OSHA/EN 166 standards) .
- Ventilation : Use fume hoods to avoid inhalation of dust or hydrogen bromide gas (HBr) .
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes .
- Storage : Keep in airtight containers at room temperature in dry conditions .
Q. How is the Lewis structure of magnesium bromide validated experimentally?
The Lewis structure (Mg²⁺ surrounded by two Br⁻ ions) is confirmed via:
- X-ray crystallography : Reveals ionic lattice structure and bond distances.
- Electron microscopy : Visualizes crystal morphology.
- Conductivity tests : Confirms ionic dissociation in aqueous solutions .
Advanced Research Questions
Q. How does the solvating power of anhydrous magnesium bromide vary with preparation temperature?
Q. What methodologies are effective for position-specific triglyceride analysis using magnesium bromide?
MgBr₂ acts as a catalyst in transesterification reactions to cleave triglycerides. Steps include:
Q. How can Grignard reagent synthesis from brominated aromatic ethers (e.g., pent-4-enoxybenzene bromide) be optimized?
For brominated ethers like pent-4-enoxybenzene bromide:
- Reaction conditions : Use anhydrous ether and magnesium turnings under nitrogen.
- Quenching : Add CO₂ to form carboxylates, followed by acid workup.
- Troubleshooting : Monitor reaction initiation (exothermic) and avoid over-dilution. Example:
Reference protocols from analogous aryl Grignard syntheses .
Q. How can thermochemical data (e.g., ΔfH° and S°) for magnesium bromide inform reaction enthalpy calculations?
Use Hess’s Law with tabulated
- Formation enthalpy (ΔfH°) : -524.26 kJ/mol (solid) .
- Entropy (S°) : 117.11 J/mol·K (solid) . Example: Calculate ΔG° for MgBr₂ dissolution (ΔG° = ΔH° - TΔS°) under varying temperatures. Validate via calorimetry .
Q. How to address contradictions in reported catalytic efficiency of magnesium bromide across studies?
Potential factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
